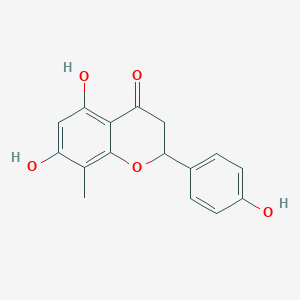

5,7,4'-Trihydroxy-8-methylflavanone

描述

8-甲基柚皮素是一种甲氧基化黄酮类化合物,是柚皮素的衍生物。柚皮素是一种天然存在的黄烷酮,存在于各种柑橘类水果中。 这种化合物以其潜在的生物活性而闻名,包括抗氧化、抗炎和抗癌活性 .

准备方法

合成路线和反应条件: 8-甲基柚皮素的合成通常涉及柚皮素的甲基化。 一种常见的方法是使用黄酮类 O-甲基转移酶,它催化甲基转移到柚皮素 8 位羟基上 . 这种反应可以在微生物系统中进行,例如表达必要酶的酵母或细菌 .

工业生产方法: 8-甲基柚皮素的工业生产可以通过生物技术方法实现,利用基因工程改造的微生物大量生产该化合物。 优化发酵条件和使用特定培养基可以显著提高产量 .

化学反应分析

反应类型: 8-甲基柚皮素会经历各种化学反应,包括:

氧化: 这种反应会导致形成醌和其他氧化衍生物。

还原: 还原反应可以将羰基转化为羟基。

取代: 取代反应可以在羟基上发生,导致形成各种衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代烷烃和酰氯等试剂可用于取代反应。

科学研究应用

Anti-inflammatory Properties

5,7,4'-Trihydroxy-8-methylflavanone exhibits significant anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines and reduce edema in animal models. A notable study indicated that this compound significantly reduced carrageenan-induced paw edema in rats, achieving up to 92.6% inhibition at higher doses (400 mg/kg) compared to control groups .

Table 1: Anti-inflammatory Effects of this compound

Antioxidant Activity

The compound has demonstrated potent antioxidant properties in various studies. It scavenges free radicals and reduces oxidative stress markers in biological systems. For instance, in vitro assays have shown that it effectively lowers malondialdehyde levels while enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 2: Antioxidant Activity of this compound

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL | |

| ABTS Scavenging | IC50 = 30 µg/mL | |

| MDA Reduction | Decreased by 50% |

Antimicrobial Activity

This compound has shown efficacy against various pathogens. Its antimicrobial properties include inhibition of bacterial growth and antiviral effects against several viruses such as HIV and influenza. Studies indicated that it inhibits the replication of the dengue virus and exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Effects of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Dengue Virus | IC50 = 15 µg/mL |

Cytotoxic Effects

Research indicates that this flavonoid exhibits cytotoxicity against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast and colon cancer cell lines.

Table 4: Cytotoxicity of this compound

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits by modulating neuronal signaling pathways and reducing neuroinflammation. It has been shown to enhance neuronal survival under oxidative stress conditions and may play a role in the management of neurodegenerative diseases .

Case Studies and Research Insights

Several studies have validated the applications of this compound across various fields:

- A study published in Phytotherapy Research evaluated its anti-inflammatory effects in a rat model of arthritis, demonstrating significant reductions in inflammatory markers .

- Another research article highlighted its potential as an antiviral agent against the dengue virus through inhibition of viral entry into host cells .

- In cancer research, a paper reported the induction of apoptosis in human breast cancer cells via mitochondrial pathway activation .

作用机制

8-甲基柚皮素的作用机制涉及它与各种分子靶标和通路的相互作用:

抗氧化活性: 它清除自由基并减少氧化应激。

抗炎活性: 它抑制促炎细胞因子和酶的产生。

抗癌活性: 它调节细胞信号通路,导致抑制细胞增殖和诱导细胞凋亡.

类似化合物:

柚皮素: 母体化合物,在 8 位缺少甲基。

8-异戊烯基柚皮素: 另一个在 8 位具有异戊烯基的衍生物。

柚皮苷: 柚皮素的糖苷形式。

相似化合物的比较

Naringenin: The parent compound, which lacks the methyl group at the 8-position.

8-Prenylnaringenin: Another derivative with a prenyl group at the 8-position.

Naringin: The glycosidic form of naringenin.

Uniqueness: 8-Methylnaringenin is unique due to its specific methylation, which can enhance its bioactivity and stability compared to its non-methylated counterparts .

生物活性

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a flavanone compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on a review of current research findings.

Chemical Structure and Properties

This compound has the molecular formula and features three hydroxyl groups at positions 5, 7, and 4' on the flavanone backbone. The presence of these hydroxyl groups contributes to its reactivity and biological activity. The compound is primarily isolated from various plant sources, including Qualea grandiflora .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound enhances the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play crucial roles in protecting cells from oxidative damage .

2. Anti-inflammatory Effects

Studies have shown that this flavanone can reduce inflammation markers in various biological models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. It exhibits inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria have been reported in the range of 23–35 μg/mL .

4. Cytotoxic Effects

The compound has shown moderate cytotoxic effects against various cancer cell lines, including human myelogenous leukemia (K-562) and human hepatocarcinoma (SMMC-7721). For instance, IC50 values for K-562 cells were reported at approximately 9.5 μg/mL . These findings suggest potential applications in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with structurally similar flavonoids:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Naringenin | Hydroxyl groups at positions 5 and 7 | Lacks the methyl group at position 8 |

| 8-Methoxyflavanone | Methoxy group at position 8 | Contains methoxy instead of hydroxyl at position 8 |

| Quercetin | Multiple hydroxyl groups | More extensive antioxidant activity due to additional hydroxyls |

| Hesperetin | Hydroxyl groups at positions 3', 5', and 7 | Different substitution pattern affecting activity |

The specific arrangement of hydroxyl groups and the methyl group at position 8 in this compound influences its biological activities uniquely compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic benefits of this flavanone:

常见问题

Basic Research Questions

Q. How can researchers confirm the purity and structural identity of 5,7,4'-Trihydroxy-8-methylflavanone?

- Methodological Answer : Purity is validated via HPLC with a certified standard (≥98% purity) . Structural confirmation requires NMR spectroscopy (e.g., H and C NMR) and mass spectrometry (MS) to verify the molecular formula (CHO, MW 286.28) and substituent positions . Cross-reference with the CAS registry number (916917-28-7) ensures accurate identification .

Q. What solvent systems are optimal for solubilizing this compound in experimental assays?

- Methodological Answer : Use dimethyl sulfoxide (DMSO) or ethanol for initial dissolution due to the compound’s moderate hydrophobicity. For biological assays, dilute to working concentrations (e.g., ≤0.1% v/v in cell culture media) to avoid solvent toxicity. Pre-solubility testing via spectrophotometry is recommended to determine saturation points .

Q. Which cell lines are suitable for preliminary cytotoxicity studies of this flavanone?

- Methodological Answer : Hepatocellular carcinoma HepG2 and leukemia L1210 cell lines are well-documented for flavonoid cytotoxicity screening. Use a cell viability assay (e.g., MTT or resazurin reduction) with a dose range of 1–100 μM, ensuring controls for solvent effects .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of xanthine oxidase inhibition by this compound?

- Methodological Answer : Perform in vitro xanthine oxidase inhibition assays (IC determination) followed by molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 1N5X). Focus on interactions between the flavanone’s hydroxyl/methyl groups and key residues (e.g., Glu802, Arg880). Validate predictions with site-directed mutagenesis .

Q. What synthetic routes are available for producing this compound derivatives to study structure-activity relationships (SAR)?

- Methodological Answer : Employ Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and substituted benzaldehydes, followed by regioselective methylation. Optimize yields via microwave-assisted synthesis (60–80°C, 30 min) and characterize derivatives using LC-QTOF-MS .

Q. How does the 8-methyl group influence the antioxidant activity of this flavanone compared to naringenin?

- Methodological Answer : Compare radical scavenging assays (DPPH, ABTS) between this compound and naringenin. Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of phenolic O–H groups. The methyl group at C8 may sterically hinder radical quenching, reducing activity relative to naringenin .

Q. Methodological Challenges & Contradictions

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Variability often arises from differences in purity levels (e.g., HPLC vs. crude extracts) or assay conditions (e.g., pH, incubation time). Standardize protocols using certified reference materials and report detailed experimental parameters (e.g., IC curves with R values) .

Q. What analytical techniques resolve structural ambiguity in methylated flavonoid derivatives?

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVYLXBMPRDZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。